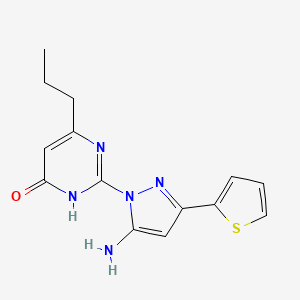
2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is a pyrimidinone derivative that has shown promising results in various preclinical studies.
科学的研究の応用
Heterocyclic Synthesis and Biological Activities
This compound is involved in the synthesis of various heterocyclic compounds, which have shown potent anti-inflammatory and antioxidant activities. For example, Shehab et al. (2018) reported the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives that demonstrated significant anti-inflammatory and antioxidant properties (Shehab, Abdellattif, & Mouneir, 2018).
Synthesis of Antimicrobial and Antiviral Agents
Gad-Elkareem et al. (2011) utilized similar compounds in the synthesis of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives. Some of these compounds displayed notable antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Application in Cancer Research
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, which were evaluated for their cytotoxic activities against cancer cell lines, showing promising results as potential anticancer agents (Rahmouni et al., 2016).
Utility in Synthesizing Antibacterial Agents
Solankee et al. (2009) reported the synthesis of chalcones, pyrazolines, and aminopyrimidines using similar compounds, which were evaluated for their antibacterial activity against various bacteria, suggesting their potential as antibacterial agents (Solankee, Lad, Solankee, & Patel, 2009).
Role in Novel Heterocyclic Scaffold Synthesis
Frolova et al. (2011) discovered a multicomponent reaction leading to the formation of novel heterocyclic scaffolds, which were found to possess notable antibacterial activities (Frolova et al., 2011).
特性
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-2-4-9-7-13(20)17-14(16-9)19-12(15)8-10(18-19)11-5-3-6-21-11/h3,5-8H,2,4,15H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTIOZLACOJJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

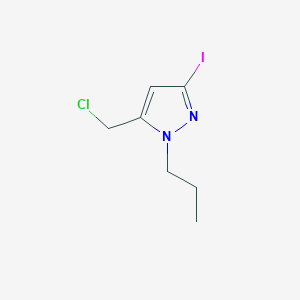
![1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2602116.png)
![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)
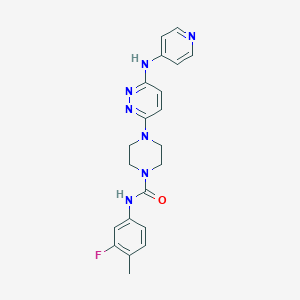
![1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers](/img/structure/B2602119.png)
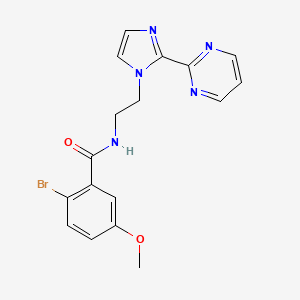
![2-[(3-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2602121.png)
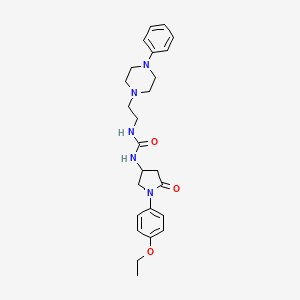
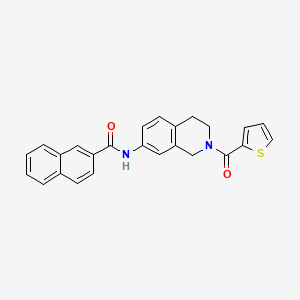
![N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2602128.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2602130.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2602132.png)
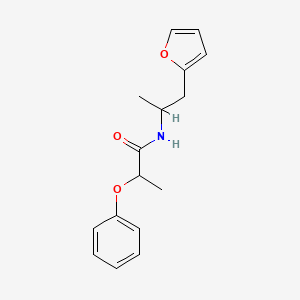
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2602136.png)